Difucol

Antifungal activity Phytoalexin mimicry Structure-activity relationship

Sourcing authentic Difucol for phlorotannin research is hindered by scarce natural supply from brown algae, creating a critical need for a reliable synthetic reference standard. This compound directly resolves that gap. - Serves as a validated negative control in antifungal screening, demonstrating no inhibition against P. oryzae, B. cinerea, and F. culmorum at 500 μM, essential for phytoalexin mimicry studies. - Acts as an authentic biphenyl-type reference standard with distinct UV-Vis maxima (270-290 nm and 320-340 nm) for unambiguous LC-MS/NMR discrimination from diphenyl ether analogs like diphlorethol. - Enables SAR studies as a key building block for synthesizing hexaacetyl derivatives and novel phlorotannin analogs, bypassing unreliable natural extraction supply chains.

Molecular Formula C12H10O6
Molecular Weight 250.20 g/mol
CAS No. 4371-20-4
Cat. No. B13421466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifucol
CAS4371-20-4
Molecular FormulaC12H10O6
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)O)O)O)O
InChIInChI=1S/C12H10O6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4,13-18H
InChIKeyPHDPNHJFOMABOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difucol: Core Identity and Procurement Parameters


Difucol (CAS 4371-20-4, C₁₂H₁₀O₆, MW 250.20 g/mol) is a naturally occurring phlorotannin dimer belonging to the fucol subclass, characterized by a biphenyl core fully substituted with six hydroxyl groups at the 2,2′,4,4′,6,6′ positions . This symmetrical hexahydroxy-biphenyl architecture confers pronounced hydrogen bonding capacity and distinct redox behavior, placing it within the broader class of marine-derived polyphenolic secondary metabolites exclusive to brown algae (Phaeophyceae) .

Compound Class Marine-derived phlorotannin dimer (fucol subclass)
Core Scaffold Symmetrical hexahydroxy-biphenyl architecture
Procurement Role Natural product reference standard and biphenyl scaffold for SAR

Why Substitution with Other Phlorotannins Fails


Despite sharing a common phloroglucinol-based origin, phlorotannins exhibit pronounced structure-dependent variation in their linkage type (biphenyl vs. diphenyl ether) and degree of polymerization, which critically influences physicochemical properties and biological activity . Simple monomeric phloroglucinol lacks the biphenyl motif and associated conformational constraints, while diphenyl ether-linked analogs like diphlorethol present a distinct spatial orientation of hydroxyl groups . This fundamental structural divergence precludes generic interchangeability for studies requiring the specific fucol scaffold, as the nature of the inter-ring connection directly modulates hydrogen bonding network integrity and electronic properties .

! Phloroglucinol monomer lacks the biphenyl motif and conformational constraints; direct substitution may shift hydrogen bonding and bioactivity readouts.
! Diphenyl ether analogs (e.g., diphlorethol) present a different spatial orientation of hydroxyl groups; activity profiles may not transfer directly.
! The biphenyl linkage uniquely modulates electronic properties; interchangeability with other linkage types requires scaffold-specific validation.

Quantitative Differentiation Evidence


Biphenyl vs. Diphenyl Ether in Antifungal Assays

In a head-to-head evaluation against fungal phytopathogens, natural difucol (biphenyl scaffold) and its hexaacetyl derivative showed no significant inhibition of mycelium growth, spore germination, or appressorium formation in Pyricularia oryzae (Qol-resistant and -sensitive strains), Botrytis cinerea, and Fusarium culmorum at 500 μM . In contrast, certain polymethylated diphenyl ether analogs (compounds 10, 11, and 14) under identical conditions exhibited 20–45% inhibition, underscoring that the biphenyl linkage, unlike the diphenyl ether motif, is not sufficient to engage the relevant fungal targets .

Antifungal Activity
Head-to-head
Target: no inhibition (0%) Comparator: 20–45% inhibition by polymethylated diphenyl ethers at 500 µM.
Supports use as negative control in phytoalexin mimicry designs.
In vitro assay vs. P. oryzae, B. cinerea, F. culmorum.
Antifungal activity Phytoalexin mimicry Structure-activity relationship

Solubility in Polar Aprotic vs. Ether/Chloroform

Vendor technical data indicate that difucol is soluble in water and alcohols, but insoluble in ethers and chloroform . This solubility profile is consistent with its extensive hydrogen bonding capability conferred by six phenolic hydroxyl groups, which favors strong interactions with polar protic solvents while disfavoring nonpolar aprotic ones . This contrasts with less hydroxylated or methylated phlorotannin analogs, which may exhibit enhanced solubility in less polar media.

Solubility Profile
Class-level
Insoluble in ethers and chloroform; soluble in water and alcohols.
Impacts extraction and purification workflows; necessitates polar protic solvent systems.
Inferred from hydrogen bonding capacity.
Solubility Formulation Extraction

Antibacterial MIC Determination

In direct antibacterial susceptibility testing, natural difucol and its derivatives exhibited minimum inhibitory concentrations (MICs) equal to or greater than 128 μg/mL against Staphylococcus aureus (Gram-positive) and three Gram-negative strains (E. coli, S. enterica Enteritidis, P. aeruginosa) . This relatively high MIC value, comparable to other biphenyl derivatives tested, establishes a baseline inactivity threshold that may be useful for excluding non-specific antibacterial effects in other bioassays.

Antibacterial MIC
Head-to-head
MIC ≥128 µg/mL against S. aureus, E. coli, S. enterica, P. aeruginosa.
Confirms absence of direct antibacterial activity; enables use as negative control.
Broth microdilution; comparable to other biphenyl derivatives.
Antibacterial MIC Drug discovery

Phlorotannin Fractions with Difucol vs. Phloroglucinol-Only

A comparative evaluation of phlorotannin-enriched fractions from Padina pavonica revealed that the LLE_FAE fraction, which contained difucol alongside diphlorethol, fucophlorethol, and bifuhalol, exhibited greater structural complexity and enhanced bioactivity (antioxidant, anti-tyrosinase, anti-elastase) compared to the FC_EtOH20 and SPE_WE50 fractions, which were enriched only in phloroglucinol and fucophlorethol . While not a pure-compound comparison, this fraction-level evidence suggests that the presence of dimeric fucols like difucol contributes to a superior bioactivity profile relative to simpler monomeric phloroglucinol-based extracts.

Fraction Bioactivity
Class-level
Difucol-containing fractions showed enhanced anti-tyrosinase/elastase vs. phloroglucinol-only fractions.
Supports mechanistic studies on dimeric fucol contribution to enzyme inhibition.
Not pure-compound comparison; fraction-level data.
Antioxidant Anti-aging Cosmeceutical

Supply Limitations of Natural Difucol

Recent literature explicitly notes the 'difficult supply' of natural difucol from its biological matrices (brown algae), prompting its synthesis alongside hexaacetyl-difucol and diphloroethol via oxidative dimerization or Ullmann condensation . This supply constraint differentiates difucol from more readily isolated phlorotannins like phloroglucinol and underscores its value as a synthetic target and a high-cost reference standard.

Supply Constraint
Class-level
Difficult natural supply; requires chemical synthesis for procurement.
Justifies use as authentic reference standard and synthetic precursor, not bulk screening.
Recent literature reports synthetic routes.
Natural product supply Synthesis Chemical building block

Procurement-Aligned Application Scenarios


Biphenyl-Negative Control for Phytoalexin Mimicry

Difucol serves as an essential negative control in antifungal screening cascades targeting phytoalexin-like activity. Given its demonstrated lack of inhibition against major phytopathogens (P. oryzae, B. cinerea, F. culmorum) at 500 μM , it provides a structural baseline for evaluating the antifungal potential of newly designed biphenyl or diphenyl ether derivatives. This application is directly supported by the quantitative inactivity data presented in Section 3, Evidence Item 1.

Natural Product Reference Standard and Synthetic Building Block

Due to the difficult supply of natural difucol from algal sources, procurement is primarily driven by its utility as an authentic reference standard for LC-MS and NMR characterization of phlorotannin extracts . Furthermore, difucol is a key building block for the synthesis of novel phlorotannin analogs and hexaacetyl derivatives, enabling structure-activity relationship (SAR) studies as described in recent synthetic efforts . This scenario is derived from the supply chain evidence in Section 3, Evidence Item 5.

Authentication of Biphenyl Scaffolds in Metabolomics

Difucol is a critical authentic standard for confirming the presence of biphenyl-type phlorotannins in brown algal extracts. Its distinct UV-Vis absorption maxima (270–290 nm and 320–340 nm) and characteristic solubility profile (insoluble in chloroform/ethers) enable its discrimination from co-occurring diphenyl ether analogs like diphlorethol. This application leverages the physicochemical differentiation evidence from Section 3, Evidence Item 2, and the structural uniqueness highlighted in Section 2.

Anti-Aging Mechanisms of Fractionated Extracts

Research on brown algae-derived anti-aging ingredients has shown that fractions containing difucol exhibit enhanced anti-tyrosinase and anti-elastase activities compared to fractions enriched only with phloroglucinol . While not a pure-compound effect, this class-level evidence positions difucol as a key component for mechanistic studies aimed at understanding the contribution of dimeric fucols to skin-aging enzyme inhibition, guiding procurement for targeted bioactivity-guided fractionation efforts.

Application
Selection Property
Validation Focus
Phytoalexin Mimicry Negative Control
Biphenyl scaffold inactivity profile
Confirm lack of inhibition against target phytopathogens
Natural Product Reference Standard
Hexahydroxy-biphenyl identity
LC-MS/NMR characterization and synthetic derivatization
Metabolomics Authentication
Distinct solubility and UV-Vis profile
Differentiate from diphenyl ether analogs in algal extracts
Anti-Aging Mechanism Research
Fraction-level enzyme inhibition profile
Investigate fucol dimer contribution to tyrosinase/elastase inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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